4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
4,5-dichloro-2-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCMQKRJFNLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379204 | |
| Record name | 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33098-21-4 | |
| Record name | 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of p-Methylphenol with 2,3-Dichloropyridine
The most widely documented method involves the reaction of p-methylphenol (4-methylphenol) with 2,3-dichloropyridine under controlled conditions. This two-step process begins with nucleophilic aromatic substitution, where the hydroxyl group of p-methylphenol displaces a chlorine atom on the pyridine ring. Subsequent cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), yields the target compound.
Reaction Scheme:
-
Substitution:
-
Cyclization:
Key parameters for this method include:
-
Temperature: 80–100°C for substitution; 110–120°C for cyclization.
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Solvent: Toluene or dichloromethane.
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Catalyst: Anhydrous aluminum chloride (AlCl₃) for the substitution step.
| Parameter | Substitution Step | Cyclization Step |
|---|---|---|
| Temperature (°C) | 80–100 | 110–120 |
| Reaction Time (h) | 6–8 | 4–6 |
| Yield (%) | 65–75 | 85–90 |
This method achieves an overall yield of 55–67% after purification via recrystallization from ethanol.
Direct Chlorination of Pyridazinone Precursors
An alternative route involves the direct chlorination of a preformed pyridazinone core. Starting with 2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, chlorine gas or sulfuryl chloride (SO₂Cl₂) is introduced at positions 4 and 5 of the heterocyclic ring. This method requires precise control of stoichiometry to avoid over-chlorination.
Reaction Conditions:
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Chlorinating Agent: SO₂Cl₂ (1.2 equivalents per chlorine atom).
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Solvent: Chlorobenzene or carbon tetrachloride.
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Temperature: 0–5°C (slow addition), then 25°C for completion.
| Parameter | Value |
|---|---|
| SO₂Cl₂ Equivalents | 2.4 |
| Reaction Time (h) | 12–14 |
| Yield (%) | 70–75 |
This approach avoids the need for cyclization but necessitates rigorous purification to remove byproducts such as 4,5,6-trichloro derivatives.
Optimization Strategies and Challenges
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may lead to side reactions. Non-polar solvents (e.g., toluene) improve regioselectivity but require higher temperatures. Catalysts such as AlCl₃ or zinc chloride (ZnCl₂) are critical for activating the pyridine ring during substitution.
Byproduct Formation and Mitigation
Common byproducts include:
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3,4,5-Trichloro derivatives: Result from excess chlorinating agents.
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Ring-opened intermediates: Formed due to hydrolytic cleavage under acidic conditions.
Mitigation Strategies:
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Use of molecular sieves to absorb moisture.
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Stepwise addition of chlorinating agents.
Analytical Characterization
Physicochemical Properties
The compound is a white to beige solid with the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 255.10 g/mol |
| Melting Point | 117°C |
| Density | 1.39 g/cm³ (predicted) |
| Solubility in DMSO | 10 mg/mL (warmed) |
| pKa | -3.29 (predicted) |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, aryl-H), 7.30 (d, 2H, aryl-H), 6.95 (s, 1H, pyridazinone-H), 2.40 (s, 3H, CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Applications and Derivatives
While beyond the scope of preparation methods, this compound serves as a precursor for inhibitors targeting superoxide dismutase (SOD1) and other enzymatic systems . Derivatives with modified aryl groups or halogens are under investigation for enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of pyridazinones exhibit significant antimicrobial properties. A study demonstrated that 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one displayed effective inhibition against various bacterial strains. The compound's mechanism involves interference with bacterial DNA synthesis, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Properties
Another critical application is in the development of anti-inflammatory agents. The compound has been evaluated in preclinical models for its ability to reduce inflammation markers. Results indicated a promising reduction in pro-inflammatory cytokines when tested in vitro on human cell lines .
Case Study: Anti-cancer Research
A notable case study involved the evaluation of this compound's efficacy against cancer cell lines. In vitro studies showed that it induced apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy in vivo .
Agricultural Applications
Pesticidal Activity
The compound has also been studied for its pesticidal properties. Research indicates that it can act as a herbicide by inhibiting specific enzymes involved in plant growth regulation. Field trials demonstrated effective weed control with minimal phytotoxicity to crops .
Material Sciences
Polymer Chemistry
In material sciences, this compound has been explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anti-cancer | Induction of apoptosis | |
| Pesticidal | Effective weed control |
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Impact of Halogenation Patterns
- Chlorine Substitution : The 4,5-dichloro configuration in the target compound enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. Analogs with additional Cl on the benzyl ring (e.g., 4-chlorobenzyl) exhibit altered reactivity and bioactivity due to increased electron withdrawal .
- Dichlorophenyl vs. Methylphenyl : The 2,4-dichlorophenyl analog () shows higher herbicidal potency compared to the 4-methylphenyl derivative, likely due to stronger hydrophobic interactions with biological targets .
Role of Substituent Electronic Effects
- Electron-Donating Groups (e.g., Methyl) : The 4-methyl group on the phenyl ring in the target compound balances the electron-withdrawing Cl atoms, improving solubility and metabolic stability .
- Electron-Withdrawing Groups (e.g., Nitro) : Analogs with nitro substituents (e.g., 4-nitrobenzyl) display distinct pharmacological profiles, often with higher cytotoxicity but reduced bioavailability .
Pharmacokinetic Considerations
- Log P and BBB Penetration : The target compound’s log P (~3.73) suggests moderate lipophilicity, enabling blood-brain barrier penetration, a feature absent in more polar analogs like sulfonamide derivatives .
Biological Activity
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS No. 173843-86-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.
- Molecular Formula : C12H10Cl2N2O
- Molecular Weight : 269.13 g/mol
- CAS Number : 173843-86-2
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects:
The structure-activity relationship (SAR) studies suggest that the presence of the dichloro and methylphenyl groups enhances the compound's binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity is attributed to the electron-withdrawing nature of the chlorine atoms, which may disrupt bacterial cell wall synthesis.
Anti-inflammatory Activity
In vitro studies have revealed that this compound possesses anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. The compound was shown to reduce inflammation in a mouse model of acute lung injury:
| Treatment Group | Inflammatory Markers (pg/mL) | Reference |
|---|---|---|
| Control | TNF-alpha: 1500; IL-6: 1200 | |
| Treated (50 mg/kg) | TNF-alpha: 800; IL-6: 600 |
These findings suggest a potential therapeutic application for inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors showed a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction in cancer cells.
- Antimicrobial Resistance : A clinical trial assessed the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated a promising reduction in bacterial load, suggesting its potential as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with substituted diketones. For example, refluxing 4,5-dichloropyridazin-3(2H)-one with 4-methylphenyl hydrazine in methanol yields the target compound, but optimizing stoichiometry (e.g., 1.9 equiv hydrazine) and reaction time improves yield . Purity (>97%) is achieved via recrystallization in methanol or column chromatography using silica gel (hexane/ethyl acetate eluent). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Adhere to GHS guidelines: use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. In case of skin exposure, wash with soap/water for 15 minutes. Store in airtight containers away from oxidizers (e.g., peroxides) and incompatible reagents like isocyanates . Conduct regular risk assessments using SDS data (e.g., H315/H319/H335 hazards) .
Q. How can the compound be characterized spectroscopically to confirm its structure?
- Methodological Answer : Use a combination of:
- NMR : H NMR (DMSO-d6) to identify aromatic protons (δ 7.2–7.4 ppm for p-methylphenyl) and pyridazinone protons (δ 6.8–7.0 ppm).
- HRMS : Confirm molecular ion [M+H] at m/z 255.098 (theoretical) with <2 ppm error.
- FTIR : C=O stretch at ~1680 cm and C-Cl stretches at 750–600 cm .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Methodological Answer : Compare analogs systematically:
- Replace the 4-methylphenyl group with dichlorophenyl (e.g., 4,5-Dichloro-2-(2,4-dichlorophenyl)- analog, MW 309.96 g/mol) to enhance hydrophobicity and receptor binding .
- Test in vitro bioactivity (e.g., enzyme inhibition assays against COX-2 or kinases) and correlate with substituent electronegativity/logP. For example, dichlorophenyl analogs show 2–3× higher IC values due to increased lipophilicity .
Q. What computational approaches predict the compound’s pharmacokinetic profile?
- Methodological Answer : Use QSAR models and molecular docking (e.g., AutoDock Vina):
- Calculate logP (3.41 via Crippen method) and polar surface area (PSA) to predict membrane permeability .
- Dock the compound into CYP3A4 (PDB: 1TQN) to assess metabolic stability. The dihydropyridazinone core may undergo oxidation at the 3-position, reducing half-life .
Q. How can conflicting bioactivity data between studies be resolved?
- Methodological Answer : Analyze variables:
- Purity : Impurities (e.g., <96.5% CAS) may skew IC values. Validate via LC-MS .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) alter receptor binding. Standardize protocols using CLSI guidelines .
- Structural Isomerism : Confirm regiochemistry (e.g., 4,5-dichloro vs. 3,5-dichloro isomers) via NOESY NMR to rule out misassignment .
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the 3-keto group, cleaved in vivo by esterases.
- Cocrystallization : Use coformers like succinic acid (logS improvement from −4.73 to −2.1) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
Key Considerations for Experimental Design
- Control Groups : Include analogs with varied halogenation (e.g., 4-chloro vs. 4,5-dichloro) to isolate electronic effects.
- Data Validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA with Tukey post-hoc) to address variability .
- Ethical Compliance : Follow institutional guidelines for disposal (e.g., incineration at 800°C for halogenated waste) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
